S-Hydroprene

Vue d'ensemble

Description

S-Hydroprene: is an insect growth regulator primarily used for controlling insect populations in various environments, including buildings and food handling establishments . It is a synthetic analogue of juvenile hormones found in insects, which disrupts their normal development and molting processes .

Méthodes De Préparation

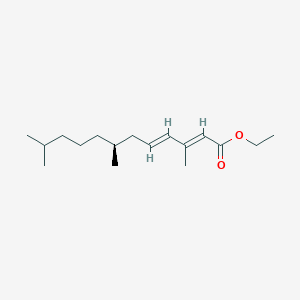

Synthetic Routes and Reaction Conditions: S-Hydroprene can be synthesized starting from technical grade S-(+)-dihydromyrcene. The synthesis involves several steps, including hydroalumination, reactions with allyl- or methallylmagnesium chloride, and subsequent oxygenation or ozonolysis . The final product, ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate, is obtained through these transformations .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to analyze the racemic mixture and ensure the chiral purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: S-Hydroprene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Oxygenation in the presence of palladium chloride and copper chloride.

Reduction: Catalytic hydrogenation.

Substitution: Reactions with allyl- or methallylmagnesium chloride.

Major Products Formed: The major products formed from these reactions include S-3,7-dimethyloctanal and S,E-6,10-dimethyl-3-undecen-2-one .

Applications De Recherche Scientifique

Insect Growth Regulation

S-Hydroprene is primarily used to control pest populations by disrupting normal growth and development processes in insects. It is effective against various pests, including cockroaches, beetles, and moths.

Urban Pest Control

This compound is commonly utilized in residential settings to manage common household pests.

Case Study: Bed Bug Control

A study demonstrated the effectiveness of this compound when ingested by bed bugs. The compound caused significant mortality rates among treated nymphs compared to untreated controls. The study indicated that lower doses could disrupt molting processes without immediate lethal effects, suggesting potential for use in bait formulations .

| Treatment Concentration (µg/ml) | Mortality Rate (%) |

|---|---|

| 0.1 | <6 |

| 1 | <18 |

| 10 | 38 |

| 100 | 84 |

Agricultural Applications

This compound is also applied in agriculture to manage pest populations in crops.

Case Study: Stored-Product Pests

Research has shown that this compound effectively controls lepidopteran pests such as the Indian meal moth and the almond moth. In field studies, it reduced the population of these pests significantly over time, demonstrating its utility as an alternative to conventional insecticides .

| Pest Species | Application Method | Efficacy (%) |

|---|---|---|

| Indian Meal Moth (Plodia interpunctella) | Residual spray | 90 |

| Almond Moth (Cadra cautella) | Fogging | 85 |

Environmental Impact and Safety

This compound has been classified as having low toxicity to mammals and non-target species when used according to label instructions. Studies indicate minimal risk when applied correctly, making it a favorable option for integrated pest management (IPM) strategies.

Toxicity Classification

- Acute Toxicity : Classified as Toxicity Category III or IV.

- Mutagenicity : No evidence of mutagenic effects reported .

Potential Research Areas

- Development of bait formulations incorporating this compound for enhanced efficacy against resistant pest populations.

- Long-term ecological studies to assess the impact of this compound on non-target organisms.

Mécanisme D'action

S-Hydroprene mimics the action of juvenile hormones in insects, preventing them from completing their normal development into the adult stage . It acts through contact and stomach action, keeping the insect in an immature state . This disruption in development leads to malformation and eventually death, effectively controlling the insect population .

Comparaison Avec Des Composés Similaires

- Methoprene

- Pyriproxyfen

- Fenoxycarb

Comparison: S-Hydroprene is unique due to its specific enantiomeric form, which is more biologically active compared to its racemic mixture . Unlike other juvenile hormone analogues, this compound has a translocating ability, allowing it to move through air currents and reach deep into pest harborage areas . This makes it particularly effective in controlling insect populations in hard-to-reach areas.

Activité Biologique

S-Hydroprene, a juvenile hormone analog, is widely recognized for its role as an insect growth regulator (IGR). Its biological activity significantly impacts various insect species, influencing their development, reproduction, and population dynamics. This article synthesizes research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on specific insect populations, and case studies demonstrating its efficacy.

This compound mimics the natural juvenile hormone (JH) in insects, which plays a crucial role in regulating growth and metamorphosis. The compound binds to specific receptors in target insects, leading to alterations in gene expression that disrupt normal development. Key findings related to its mechanism include:

- Gene Regulation : Studies have identified that this compound influences the expression of several genes involved in metamorphosis. For example, research on Tribolium castaneum revealed that the basic helix-loop-helix (bHLH) transcription factors Met and steroid receptor co-activator (SRC) are essential for mediating the effects of hydroprene on JH-response genes .

- Ecdysteroid Production : Hydroprene can modulate ecdysteroid hormone levels, which are vital for insect molting. In experiments with Manduca sexta, hydroprene application inhibited the synthesis of ecdysteroids necessary for pupal molts .

Effects on Insect Populations

This compound has been extensively studied for its impact on pest populations, particularly in urban and agricultural settings. Its effectiveness varies by species and application method.

Case Study: German Cockroach (Blattella germanica)

A significant study evaluated the efficacy of this compound against German cockroaches in public housing settings. The research reported:

- Population Reduction : Treatments involving a 1.2% hydroprene fogger combined with propetamphos significantly reduced cockroach populations. The initial application followed by reapplication at three months extended control for at least six months beyond conventional methods .

- Long-term Efficacy : The study indicated that hydroprene's residual effects contributed to sustained population control without the need for frequent reapplications.

Table 1: Summary of Effects of this compound on Various Insect Species

Lethal and Sublethal Effects

Research has also documented both lethal and sublethal effects associated with this compound exposure:

- Lethal Effects : High concentrations of hydroprene can lead to increased mortality rates in various insect species. For instance, studies showed that when newly emerged fifth-instar insects ingested methoprene (a related compound), they experienced high mortality rates at elevated concentrations .

- Sublethal Effects : Sublethal doses can cause developmental delays and morphological abnormalities, such as twisted wings and stunted growth . These effects can lead to decreased reproductive success and altered population dynamics over time.

Propriétés

IUPAC Name |

ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGBXGJFWXIPP-OJROSNHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C[C@@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035784 | |

| Record name | (7S)-Hydroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

282.3 °C at atmospheric pressure (97.2 kPa), BP: 80 °C at 0.05 mm Hg | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 100 °C (> 212 °F) | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.5 ppm | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The acquisition of steroidogenic competence by prothoracic glands of last instar Manduca sexta larvae is regulated by juvenile hormone (JH). Topical treatment of pre-commitment larvae with JH I or (7S)-hydroprene (a JH analog) delays development by increasing the time to pupal commitment and wandering. Prothoracic gland competence is suppressed in JH-treated larvae: Unstimulated and prothoracicotropic hormone (PTTH)-stimulated rates of in vitro ecdysone secretion are decreased relative to rates of secretion by competent glands. (7S)-Hydroprene also suppresses the competence of glands in head-ligated pre-commitment larvae, suggesting the hormone acts directly on the glands. Two results indicate PTTH plays a role in controlling competence, and that JH regulates competence indirectly by inhibiting PTTH release: (1) head-ligation prevents the acquisition of full competence, and (2) cAMP levels are elevated in glands from JH-treated larvae. Thus, the decrease in the JH titer that precedes pupal commitment in Manduca is permissive for the acquisition by prothoracic glands of steroidogenic competence. | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid (technical) | |

CAS No. |

65733-18-8 | |

| Record name | S-Hydroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65733-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroprene (S)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7S)-Hydroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Hydroprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-HYDROPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY1YX719Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.